- Process for the preparation of 6-[2-(methylcarbamoyl)phenylsulfanyl]-3-(E)-[2-(pyridin-2-yl)ethenyl]indazole (tyrosine kinase inhibitor), India, , ,

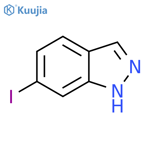

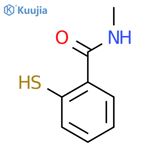

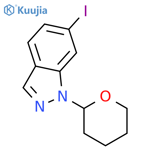

Cas no 944835-85-2 (2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide)

944835-85-2 structure

Nome del prodotto:2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide

Numero CAS:944835-85-2

MF:C15H13N3OS

MW:283.348221540451

MDL:MFCD23104312

CID:2083237

PubChem ID:11716138

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(1H-indazol-6-ylthio)-N-methyl- Benzamide

- Benzamide, 2-(1H-indazol-6-ylthio)-N-methyl-

- 2-(1H-Indazol-6-ylthio)-N-methylbenzamide (ACI)

- 2-(1H-Indazol-6-ylsulfanyl)-N-methylbenzamide

- 2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide

- Axitinib Impurity 8

- 944835-85-2

- SCHEMBL13446109

- 2-(1H-indazol-6-ylthio)-N-methylbenzamide

- Axitinib Impurity B

- AKOS027339737

- 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

- DB-345927

- F11881

- MFCD23104312

- 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

- WG3Q7HCW56

- AS-47073

- Benzamide, 2-(1H-indazol-6-ylthio)-N-methyl-

-

- MDL: MFCD23104312

- Inchi: 1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18)

- Chiave InChI: JBFLDDCNCFRBIG-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(SC2C=C3C(C=NN3)=CC=2)=CC=CC=1)NC

Proprietà calcolate

- Massa esatta: 283.07793322g/mol

- Massa monoisotopica: 283.07793322g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 20

- Conta legami ruotabili: 4

- Complessità: 352

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 83.1Ų

- XLogP3: 2.9

Proprietà sperimentali

- Densità: 1.4±0.1 g/cm3

- Punto di fusione: NA

- Punto di ebollizione: 555.7±30.0 °C at 760 mmHg

- Punto di infiammabilità: 289.9±24.6 °C

- Pressione di vapore: 0.0±1.5 mmHg at 25°C

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Informazioni sulla sicurezza

- Dichiarazione di pericolo: CAUTION: May irritate eyes, skin

- Istruzioni di sicurezza: CAUT

- Condizioni di conservazione:(BD450031)

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460879-1 g |

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |

944835-85-2 | 1g |

€1,153.80 | 2023-07-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFG47-250MG |

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide |

944835-85-2 | 95% | 250MG |

¥ 1,254.00 | 2023-04-12 | |

| Ambeed | A760055-1g |

2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |

944835-85-2 | 97% | 1g |

$396.0 | 2024-05-30 | |

| abcr | AB460879-1g |

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |

944835-85-2 | 1g |

€1171.80 | 2025-02-13 | ||

| TRC | I628101-250mg |

2-(1H-Indazol-6-ylthio)-N-methylbenzamide |

944835-85-2 | 250mg |

$ 1256.00 | 2023-09-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD450031-100mg |

2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |

944835-85-2 | 97% | 100mg |

¥888.0 | 2022-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFG47-1G |

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide |

944835-85-2 | 95% | 1g |

¥ 3,121.00 | 2023-04-12 | |

| Chemenu | CM261309-250mg |

2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |

944835-85-2 | 97% | 250mg |

$189 | 2023-02-17 | |

| abcr | AB460879-250 mg |

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |

944835-85-2 | 250MG |

€494.40 | 2023-07-18 | ||

| A2B Chem LLC | AI63214-1g |

2-(1H-Indazol-6-ylthio)-n-methyl-benzamide |

944835-85-2 | 95% | 1g |

$720.00 | 2024-07-18 |

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Cesium hydroxide , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone , Water ; 18 h, 80 °C

Riferimento

- A high-throughput methodology for screening solution-based chelating agents for efficient palladium removal, QSAR & Combinatorial Science, 2007, 26(5), 679-685

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Cesium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: N-Methyl-2-pyrrolidone , Water ; 18 h, 80 °C

Riferimento

- Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib, Organic Process Research & Development, 2014, 18(1), 266-274

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Cesium hydroxide , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 4.5 h, 100 °C

Riferimento

- Preparation of alkynylindazole derivatives and their pharmaceutical use for prophylactic or therapeutic treatment of eye diseases, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Isopropanol , Ethylene glycol ; 25 - 30 °C; 30 °C → 80 °C; 20 - 24 h, 80 °C

Riferimento

- An improved process for preparation of axitinib, India, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Catalysts: Zinc , Nickel, dibromobis(1,10-phenanthroline-N1,N10)-, (OC-6-22)- Solvents: Acetone , Water ; 24 h, 55 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt → 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt → 60 °C

Riferimento

- Safe, Scalable, Inexpensive, and Mild Nickel-Catalyzed Migita-Like C-S Cross-Couplings in Recyclable Water, Angewandte Chemie, 2021, 60(7), 3708-3713

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Raw materials

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Preparation Products

2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Letteratura correlata

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

944835-85-2 (2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide) Prodotti correlati

- 1261754-06-6(3-(2-Chloro-5-(difluoromethoxy)benzoyl)pyridine)

- 332101-54-9([(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester)

- 1804272-18-1(1-Bromo-3-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one)

- 1806779-87-2(Ethyl 3-methyl-5-nitro-6-(trifluoromethoxy)pyridine-2-acetate)

- 1797017-31-2(1-(3-chloro-2-methylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine)

- 68373-14-8(Sulbactam)

- 1215463-07-2(1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride)

- 1705999-44-5(2-(cyclopentylsulfanyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one)

- 1361828-72-9(2-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 2228520-37-2(tert-butyl 2-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944835-85-2)2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide

Purezza:99%

Quantità:1g

Prezzo ($):356.0